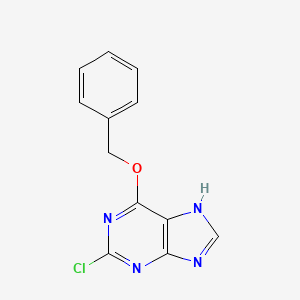
6-(BENZYLOXY)-2-CHLORO-1H-PURINE
Overview
Description
6-(BENZYLOXY)-2-CHLORO-1H-PURINE is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 2-position and a phenylmethyloxy group at the 6-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE typically involves the chlorination of a purine derivative followed by the introduction of the phenylmethyloxy group. One common method involves the reaction of 2,6-dichloropurine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(BENZYLOXY)-2-CHLORO-1H-PURINE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted purines, oxo derivatives, hydro derivatives, and coupled products with various functional groups .
Scientific Research Applications
6-(BENZYLOXY)-2-CHLORO-1H-PURINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-methylamino-1H-purine
- 2-chloro-6-phenylamino-1H-purine
- 2-chloro-6-methoxy-1H-purine
Uniqueness
6-(BENZYLOXY)-2-CHLORO-1H-PURINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyloxy group enhances its lipophilicity and potential interactions with hydrophobic sites in biological targets .
Properties
CAS No. |
104121-30-4 |
|---|---|
Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
2-chloro-6-phenylmethoxy-7H-purine |
InChI |
InChI=1S/C12H9ClN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17) |
InChI Key |
XKVATRYEPITAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

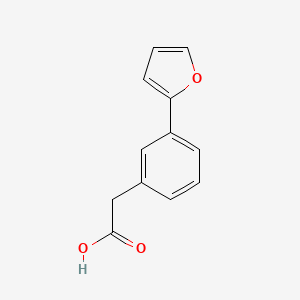
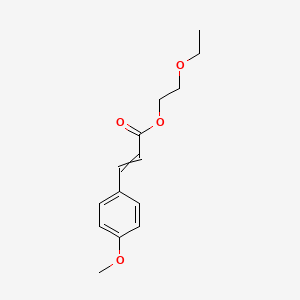
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8781474.png)
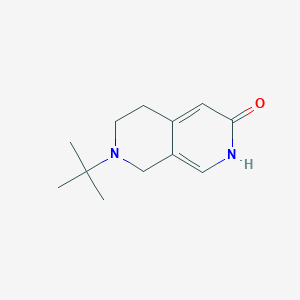
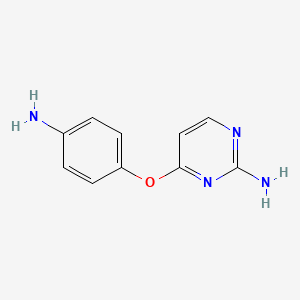
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8781486.png)
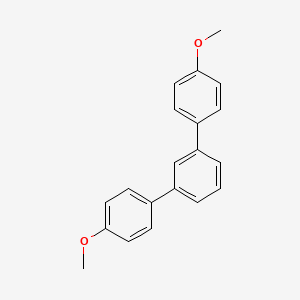
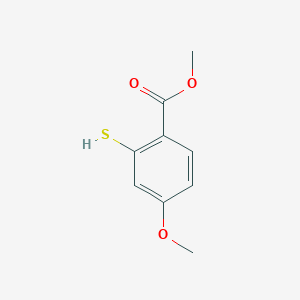
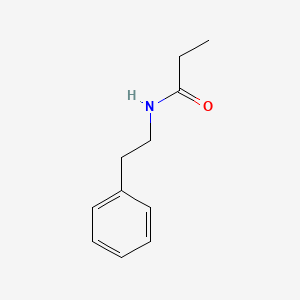
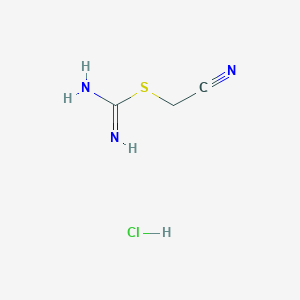
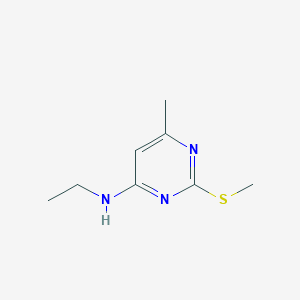
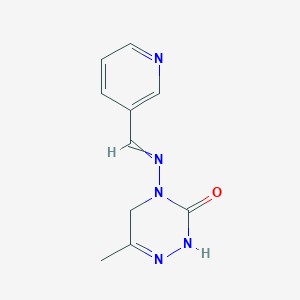
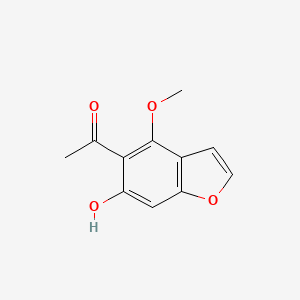
![Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8781567.png)
